molecular formula C10H7N3O3S B215271 2-({3-Nitro-2-pyridinyl}sulfanyl)-3-pyridinol

2-({3-Nitro-2-pyridinyl}sulfanyl)-3-pyridinol

Cat. No. B215271
M. Wt: 249.25 g/mol
InChI Key: UYJCQPBJQZKLPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({3-Nitro-2-pyridinyl}sulfanyl)-3-pyridinol, also known as Nitrosofen, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-({3-Nitro-2-pyridinyl}sulfanyl)-3-pyridinol is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO). This compound has also been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of arthritis and colitis.

Advantages and Limitations for Lab Experiments

2-({3-Nitro-2-pyridinyl}sulfanyl)-3-pyridinol has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized using different methods. This compound is also relatively inexpensive compared to other compounds with similar properties. However, this compound has some limitations for lab experiments. It is insoluble in water and requires the use of organic solvents for its preparation and storage. This compound is also sensitive to light and can degrade over time.

Future Directions

There are several future directions for research on 2-({3-Nitro-2-pyridinyl}sulfanyl)-3-pyridinol. One area of research is the development of new synthesis methods that can improve the yield and purity of this compound. Another area of research is the investigation of the mechanism of action of this compound and its potential targets. Further studies are also needed to evaluate the safety and efficacy of this compound in different disease models and to identify potential drug interactions. Finally, research is needed to explore the potential applications of this compound in agriculture and environmental science.

Synthesis Methods

2-({3-Nitro-2-pyridinyl}sulfanyl)-3-pyridinol can be synthesized using different methods. One of the most common methods involves the reaction of 2-chloro-3-nitropyridine with thiourea in the presence of potassium hydroxide. The resulting product is then treated with sodium hydroxide to yield this compound. Other methods include the reaction of 2-chloro-3-nitropyridine with sodium sulfide and the reaction of 2-chloro-3-nitropyridine with sodium hydrosulfide.

Scientific Research Applications

2-({3-Nitro-2-pyridinyl}sulfanyl)-3-pyridinol has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. In agriculture, this compound has been used as a pesticide to control pests and diseases in crops. In environmental science, this compound has been studied for its potential to degrade pollutants in soil and water.

properties

Molecular Formula

C10H7N3O3S

Molecular Weight

249.25 g/mol

IUPAC Name

2-(3-nitropyridin-2-yl)sulfanylpyridin-3-ol

InChI

InChI=1S/C10H7N3O3S/c14-8-4-2-6-12-10(8)17-9-7(13(15)16)3-1-5-11-9/h1-6,14H

InChI Key

UYJCQPBJQZKLPI-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)SC2=C(C=CC=N2)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(N=C1)SC2=C(C=CC=N2)O)[N+](=O)[O-]

Origin of Product

United States

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